molecular formula C8H14O5 B1239420 (R)-3-[(R)-3-hydroxybutanoyloxy]butanoic acid CAS No. 1117-10-8

(R)-3-[(R)-3-hydroxybutanoyloxy]butanoic acid

Cat. No.: B1239420
CAS No.: 1117-10-8
M. Wt: 190.19 g/mol
InChI Key: RILHUWWTCSDPAN-PHDIDXHHSA-N
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Description

®-3-(®-3-Hydroxybutanoyloxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of two butanoate groups, one of which is esterified with a hydroxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(®-3-Hydroxybutanoyloxy)butanoate typically involves the esterification of ®-3-hydroxybutanoic acid with ®-3-hydroxybutanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by enzymatic methods using lipases. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of ®-3-(®-3-Hydroxybutanoyloxy)butanoate can be achieved through continuous flow processes. These processes involve the use of microreactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-3-(®-3-Hydroxybutanoyloxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-3-(®-3-Hydroxybutanoyloxy)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(®-3-Hydroxybutanoyloxy)butanoate involves its hydrolysis to release ®-3-hydroxybutanoic acid, which can then participate in various metabolic pathways. The compound acts as a substrate for enzymes involved in ester hydrolysis, leading to the formation of its constituent acids. These acids can then be further metabolized or utilized in biosynthetic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl butanoate
  • Ethyl butanoate
  • Butyl butanoate

Comparison

®-3-(®-3-Hydroxybutanoyloxy)butanoate is unique due to its dual ester functionality and the presence of chiral centers, which impart specific stereochemical properties.

Conclusion

®-3-(®-3-Hydroxybutanoyloxy)butanoate is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.

Properties

CAS No.

1117-10-8

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(3R)-3-[(3R)-3-hydroxybutanoyl]oxybutanoic acid

InChI

InChI=1S/C8H14O5/c1-5(9)3-8(12)13-6(2)4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)/t5-,6-/m1/s1

InChI Key

RILHUWWTCSDPAN-PHDIDXHHSA-N

Isomeric SMILES

C[C@H](CC(=O)O[C@H](C)CC(=O)O)O

SMILES

CC(CC(=O)OC(C)CC(=O)O)O

Canonical SMILES

CC(CC(=O)OC(C)CC(=O)O)O

Synonyms

3R-(3R-hydroxybutyryloxy)butyric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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